molecular formula C25H32N2S B11029985 (1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)(piperidin-1-yl)methanethione

(1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)(piperidin-1-yl)methanethione

Cat. No.: B11029985
M. Wt: 392.6 g/mol
InChI Key: RXWRQXVVHGRDBU-UHFFFAOYSA-N
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Description

(1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(piperidino)methanethione is a complex organic compound with a molecular formula of C25H33N3S This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(piperidino)methanethione typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(piperidino)methanethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology

In biological research, (1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(piperidino)methanethione is studied for its potential biological activities. It may interact with specific enzymes or receptors, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new medications for various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of (1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(piperidino)methanethione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)(piperidino)methanethione apart from similar compounds is its combination of a quinoline core with a piperidine ring and a methanethione group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C25H32N2S

Molecular Weight

392.6 g/mol

IUPAC Name

(1-benzyl-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)-piperidin-1-ylmethanethione

InChI

InChI=1S/C25H32N2S/c1-19-17-25(2,3)27(18-20-10-6-4-7-11-20)23-13-12-21(16-22(19)23)24(28)26-14-8-5-9-15-26/h4,6-7,10-13,16,19H,5,8-9,14-15,17-18H2,1-3H3

InChI Key

RXWRQXVVHGRDBU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C(=S)N3CCCCC3)CC4=CC=CC=C4)(C)C

Origin of Product

United States

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